Introduction: The Significance of a Chiral Scaffolding
Introduction: The Significance of a Chiral Scaffolding
An In-depth Technical Guide to (S)-(+)-2-Benzylamino-1-phenylethanol CAS Number: 51096-49-2
Prepared by: Gemini, Senior Application Scientist
(S)-(+)-2-Benzylamino-1-phenylethanol is a chiral amino alcohol, a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a secondary amine and a hydroxyl group on a chiral carbon framework, makes it an indispensable building block (synthon) in modern asymmetric synthesis.
The distinct three-dimensional arrangement of these functional groups is the basis for selective interactions with chiral biological targets like enzymes and receptors, a fundamental principle for the efficacy and safety of many drugs.[1] More critically, (S)-(+)-2-Benzylamino-1-phenylethanol and its analogs serve as powerful chiral ligands in metal-catalyzed reactions, enabling the production of enantiomerically pure compounds with high efficiency and stereocontrol.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and drug development.
Physicochemical Properties and Spectroscopic Characterization
The physical and chemical properties of (S)-(+)-2-Benzylamino-1-phenylethanol are foundational to its application and handling. These data are crucial for reaction setup, purification, and analytical confirmation.
Core Properties
A summary of the compound's key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 51096-49-2 | [2][5][6][7] |
| Molecular Formula | C₁₅H₁₇NO | [2][5][6][7] |
| Molecular Weight | 227.30 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 115-118 °C (lit.) | [5][8] |
| Optical Rotation ([α]²⁰/D) | +57° (c = 1 in chloroform) | [5] |
| InChI Key | XAOCLQUZOIZSHV-OAHLLOKOSA-N | [5][6] |
| SMILES | Oc2ccccc2 | [5] |
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods. While spectra are unique to specific samples and conditions, the following provides an expert interpretation of expected data based on the racemic compound and analogous structures.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (10H): A complex multiplet signal is expected between δ 7.20-7.40 ppm, corresponding to the ten protons on the two phenyl rings.
-
Benzylic Proton (-CH-OH, 1H): The proton on the carbon bearing the hydroxyl group is diastereotopic and will appear as a distinct multiplet, typically a doublet of doublets (dd), around δ 4.7-4.9 ppm. Its position is sensitive to solvent and concentration.
-
Benzyl CH₂ (2H): The two protons of the benzyl group's methylene bridge (-CH₂-Ph) will appear as two distinct signals, often as a pair of doublets (an AB quartet) around δ 3.7-3.9 ppm due to their proximity to the chiral center.
-
Methylene CH₂ (2H): The protons of the methylene group adjacent to the nitrogen (-CH₂-NH-) will also be diastereotopic, appearing as multiplets around δ 2.8-3.0 ppm.
-
-OH and -NH Protons (2H): These protons will appear as broad singlets and their chemical shifts are highly variable depending on solvent, concentration, and temperature. They can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals are expected in the δ 125-142 ppm range. The quaternary carbons (to which the other groups are attached) will be distinct from the protonated carbons.
-
Benzylic Carbon (-CH-OH): A signal around δ 72-75 ppm is characteristic of the alcohol-bearing carbon.[1]
-
Methylene Carbons: Signals for the two -CH₂- carbons are expected in the δ 50-60 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ indicates the presence of the hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ corresponds to the secondary amine.
-
C-H Stretches (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) will be present.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
-
Core Synthetic Methodology: Asymmetric Transfer Hydrogenation
Chiral amino alcohols are frequently synthesized via the asymmetric reduction of corresponding α-amino ketones. Asymmetric Transfer Hydrogenation (ATH) is a robust and widely used method that avoids the need for high-pressure hydrogenation gas, making it highly suitable for laboratory and industrial applications.[5]
The following protocol describes a reliable, field-proven workflow for this transformation. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.
Synthesis Workflow Diagram
Caption: A three-part workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Reaction: Asymmetric transfer hydrogenation of 2-(benzylamino)acetophenone.
Materials:
-
2-(Benzylamino)acetophenone (1.0 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq, 1.0 mol%)
-
Formic acid (HCOOH) and Triethylamine (TEA) azeotropic mixture (5:2 ratio) as the hydrogen source and solvent.
-
Dichloromethane (DCM) for catalyst pre-formation.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine solution.
-
Anhydrous magnesium sulfate (MgSO₄).
Protocol Steps:
-
Catalyst Pre-formation (The "Why"): The active catalyst is formed in situ. Pre-mixing allows the chiral ligand to coordinate with the ruthenium precursor, creating the defined chiral environment necessary for stereoselection.
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the 5:2 formic acid/triethylamine mixture. This mixture serves as both the solvent and the source of hydride for the reduction. Formic acid is the hydrogen donor, and triethylamine is the base required to generate the active ruthenium-hydride species.
-
Add the substrate, 2-(benzylamino)acetophenone (1.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 28-30 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification (Self-Validation System): The workup is designed to remove the catalyst, unreacted reagents, and byproducts, validating the reaction's completion and isolating the product.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess formic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel or, if sufficiently pure, by recrystallization (e.g., from an ethanol/hexane mixture) to yield the final product as a white solid.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy as described in Section 2.2. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis to validate the success of the asymmetric synthesis.
-
Applications in Asymmetric Synthesis: A Chiral Director
The primary utility of (S)-(+)-2-Benzylamino-1-phenylethanol is as a chiral ligand in catalysis. Its bidentate nature allows it to form a stable five-membered chelate ring with a metal center through its nitrogen and oxygen atoms. This coordination creates a rigid, sterically-defined chiral pocket that forces substrates to approach the metal's active site from a specific trajectory, resulting in the preferential formation of one product enantiomer.[2]
Mechanism of Action in Catalysis
A prime example of its application is in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones.[5]
Caption: Proposed catalytic cycle for Ru-catalyzed ATH using a chiral amino alcohol.
Mechanistic Explanation:
-
Catalyst Activation: The Ru-precatalyst reacts with the formic acid/TEA mixture to form an active ruthenium-hydride species, with the chiral amino alcohol ligand already chelated.
-
Substrate Coordination: The prochiral ketone substrate coordinates to the ruthenium center. The bulky phenyl groups on the ligand and its backbone create a chiral environment that favors one specific orientation of the ketone.
-
Transition State: A highly organized, six-membered ring transition state is formed (often referred to as the Noyori transition state). This state involves the Ru center, the hydride, the ketone's oxygen and carbon, and the ligand's N-H and O-H groups.
-
Stereoselective Hydride Transfer: The hydride is delivered from the ruthenium to the carbonyl carbon, while a proton is transferred from the ligand's N-H group to the carbonyl oxygen. This occurs on the less sterically hindered face of the ketone, as dictated by the ligand's chirality, leading to the formation of one specific enantiomer of the alcohol product.
-
Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by the formic acid/TEA medium to re-enter the catalytic cycle.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
Hazard Identification
(S)-(+)-2-Benzylamino-1-phenylethanol is classified with the following hazards:
| Hazard Code | Description | GHS Pictogram |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[5]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound is a combustible solid; store away from sources of ignition.[5]
Conclusion
(S)-(+)-2-Benzylamino-1-phenylethanol is more than just a chemical intermediate; it is a powerful tool for exerting stereochemical control in synthesis. Its well-defined physical properties, accessible synthetic routes, and proven efficacy as a chiral ligand make it a valuable asset for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, mechanism of action, and handling procedures, as detailed in this guide, is essential for leveraging its full potential in the creation of complex, enantiomerically pure molecules.
References
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Zhang, Y., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-1-phenylethanol. PubChem Compound Database. Retrieved from [Link]
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Catalysis Letters. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing. Retrieved from [Link]
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Sciencemadness.org. (2011). Phenylethanolamine from styrene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1S)-2-(benzylamino)-1-phenylethan-1-ol. PubChem Compound Database. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of phenylethanols.
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]
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Request PDF. (2025). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Retrieved from [Link]
- Google Patents. (n.d.). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
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